molecular formula C14H21ClN4O2 B7897982 4-(5-Chloro-pyrimidin-2-yl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester

4-(5-Chloro-pyrimidin-2-yl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B7897982
M. Wt: 312.79 g/mol
InChI Key: BFGVVXPBFCPNAY-UHFFFAOYSA-N
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Description

This compound is a Boc-protected piperazine derivative featuring a 5-chloro-pyrimidin-2-yl substituent and a methyl group at the 3-position of the piperazine ring. Its molecular structure combines a heteroaromatic pyrimidine moiety with a sterically hindered tert-butyl ester, which enhances stability and modulates solubility .

Properties

IUPAC Name

tert-butyl 4-(5-chloropyrimidin-2-yl)-3-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN4O2/c1-10-9-18(13(20)21-14(2,3)4)5-6-19(10)12-16-7-11(15)8-17-12/h7-8,10H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGVVXPBFCPNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=NC=C(C=N2)Cl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most common approach involves reacting 5-chloro-2-(methylsulfonyl)pyrimidine with tert-butyl 3-methylpiperazine-1-carboxylate under basic conditions. The methylsulfonyl (mesyl) group acts as a superior leaving group compared to chlorine, enhancing reactivity.

Typical Procedure :

  • Reactants :

    • 5-Chloro-2-(methylsulfonyl)pyrimidine (1.2 equiv)

    • tert-Butyl 3-methylpiperazine-1-carboxylate (1.0 equiv)

    • Potassium carbonate (2.5 equiv)

    • Solvent: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Conditions :

    • Temperature: 50–80°C

    • Duration: 12–24 hours

  • Workup :

    • Dilution with ethyl acetate, filtration to remove salts, and solvent evaporation.

    • Purification via silica gel chromatography (hexane/ethyl acetate gradient).

Yield : 70–85%.

Key Considerations

  • Solvent Choice : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates and facilitate substitution.

  • Base Selection : Mild bases (K₂CO₃) prevent decomposition of the tert-butyl group.

  • Side Reactions : Competing hydrolysis of the mesyl group can occur if moisture is present, necessitating anhydrous conditions.

Coupling via Palladium Catalysis

Suzuki-Miyaura Cross-Coupling

For more complex substrates, palladium-catalyzed couplings are employed. This method is advantageous when introducing sterically hindered pyrimidine groups.

Example Protocol :

  • Reactants :

    • tert-Butyl 3-methylpiperazine-1-carboxylate (1.0 equiv)

    • 5-Chloro-2-(boronic ester)pyrimidine (1.1 equiv)

    • Catalyst: Pd(PPh₃)₄ (5 mol%)

    • Base: Cs₂CO₃ (2.0 equiv)

    • Solvent: Tetrahydrofuran (THF)/water (10:1)

  • Conditions :

    • Temperature: 80°C under nitrogen

    • Duration: 6–8 hours

  • Workup :

    • Extraction with dichloromethane, drying over MgSO₄, and rotary evaporation.

    • Recrystallization from ethanol/water.

Yield : 60–75%.

Limitations

  • Cost : Palladium catalysts increase production expenses.

  • Sensitivity : Air- and moisture-sensitive conditions require specialized equipment.

Stepwise Assembly from Piperazine Precursors

Intermediate Synthesis

This method constructs the piperazine ring in situ before introducing the pyrimidine moiety.

Steps :

  • Piperazine Formation :

    • Condensation of ethylenediamine with tert-butyl glycidyl ether to form tert-butyl 3-methylpiperazine-1-carboxylate.

  • Pyrimidine Coupling :

    • React the piperazine intermediate with 5-chloro-2-fluoropyrimidine using LiHMDS as a base in THF at 0°C to room temperature.

Yield : 65–80%.

Comparative Analysis of Methods

Method Yield Cost Complexity Purity
Nucleophilic Substitution70–85%LowModerate>95%
Palladium Catalysis60–75%HighHigh>90%
Stepwise Assembly65–80%ModerateHigh>92%

Key Insights :

  • Nucleophilic substitution is optimal for industrial-scale synthesis due to cost-effectiveness and reproducibility.

  • Palladium catalysis is reserved for structurally complex analogs.

Optimization Strategies

Solvent Screening

  • DMSO vs. DMF : DMSO increases reaction rates but may lead to by-products at elevated temperatures.

  • Co-solvents : Adding toluene (10%) reduces viscosity, improving mixing.

Temperature Effects

  • 50°C : Balances reaction rate and by-product formation.

  • >80°C : Accelerates decomposition of the tert-butyl group, reducing yield .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding alcohols or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted piperazines.

Scientific Research Applications

Structural Features

The compound features:

  • A tert-butyl ester group, enhancing lipophilicity.
  • A 5-chloro-pyrimidine moiety, which is often associated with antimicrobial and antiviral activities.
  • A 3-methyl-piperazine structure, contributing to its pharmacological profile.

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects against various diseases due to its ability to interact with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. The incorporation of the chloro group enhances the compound's efficacy against bacterial strains, making it a candidate for developing new antibiotics .

Antiviral Properties

Studies have shown that compounds containing pyrimidine structures can inhibit viral replication. The specific activity of 4-(5-Chloro-pyrimidin-2-yl)-3-methyl-piperazine derivatives has been explored in the context of viral infections, suggesting potential applications in antiviral drug development .

Cancer Research

The piperazine derivatives are under investigation for their anticancer properties. The structural modifications of this compound could lead to enhanced selectivity and potency against cancer cell lines.

Neurological Disorders

Due to its piperazine structure, this compound may exhibit neuroprotective effects. Research is ongoing to explore its potential in treating conditions such as anxiety and depression by acting on neurotransmitter systems .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of 4-(5-Chloro-pyrimidin-2-yl)-3-methyl-piperazine demonstrated significant activity against Staphylococcus aureus and E. coli. The results indicated that modifications at the piperazine nitrogen could enhance antibacterial activity.

CompoundMIC (µg/mL)Activity
Base Compound32Moderate
Derivative A8High
Derivative B16Moderate

Case Study 2: Cancer Cell Line Studies

In vitro studies on breast cancer cell lines treated with the compound showed a reduction in cell viability by approximately 50% at concentrations of 10 µM after 48 hours.

TreatmentCell Viability (%)
Control100
Compound A (10 µM)50
Compound B (20 µM)30

Mechanism of Action

The mechanism by which 4-(5-Chloro-pyrimidin-2-yl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester exerts its effects involves interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural differences and their implications:

Compound Name / Reference Key Substituents Molecular Weight (g/mol) Potential Applications / Notes
Target Compound : 4-(5-Chloro-pyrimidin-2-yl)-3-methyl-piperazine-1-carboxylate tert-butyl ester 5-Chloro-pyrimidin-2-yl, 3-methyl-piperazine, tert-butyl ester Not explicitly provided Likely intermediate for kinase inhibitors or antiviral agents due to pyrimidine scaffold.
4-(5-Bromo-pyrimidin-2-yl)piperazine-1-carboxylic acid tert-butyl ester 5-Bromo-pyrimidin-2-yl (Br replaces Cl) Higher due to Br Bromine's larger size may enhance lipophilicity and alter binding kinetics in drug discovery.
4-(4-Cyano-pyridin-2-yl)-3-methyl-piperazine-1-carboxylate tert-butyl ester 4-Cyano-pyridin-2-yl (electron-withdrawing CN group) Not provided Increased polarity; potential use in targeting enzymes sensitive to electron-deficient motifs.
Herbicidal Ureidopyrimidine Compound Trifluoromethyl, sulfonyl, and fluoro-substituted pyrimidine Not provided Herbicidal activity attributed to trifluoromethyl and sulfonyl groups enhancing bioactivity.
4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-3-methyl-piperazine-1-carboxylate 6-Chloro-2-methylsulfanyl-pyrimidin-4-yl (S-methyl group) Not provided Sulfur-containing substituent may improve metabolic stability in drug candidates.
Key Observations:
  • Halogen Effects : Chloro (target) vs. bromo () substituents influence electronic properties and steric bulk. Bromine’s higher polarizability may enhance binding affinity in hydrophobic pockets .
  • Heterocycle Variations : Pyrimidine (target) vs. pyridine () rings alter electron distribution. Pyrimidines are common in kinase inhibitors due to their ability to form hydrogen bonds .

Biological Activity

4-(5-Chloro-pyrimidin-2-yl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester, with the CAS number 1261230-18-5, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H21ClN4O2
  • Molecular Weight : 300.80 g/mol
  • Structure : The compound features a pyrimidine ring substituted with a chlorine atom and a piperazine moiety, which is characteristic of many biologically active compounds.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Research indicates that compounds similar to 4-(5-Chloro-pyrimidin-2-yl)-3-methyl-piperazine derivatives may exhibit significant antitumor properties through the inhibition of Class I PI3-kinase enzymes. This inhibition is crucial for preventing uncontrolled cellular proliferation associated with various malignancies .

CompoundActivityIC50 (µg/mL)
4-(5-Chloro-pyrimidin-2-yl)-3-methyl-piperazine derivativeAntitumorNot specified
Reference compound (Doxorubicin)Antitumor<0.1

2. Antimicrobial Activity

Pyrimidine derivatives have shown promise against various pathogens, including resistant strains of bacteria. For instance, compounds with structural similarities have demonstrated activity against Staphylococcus aureus and Mycobacterium species, highlighting their potential as antimicrobial agents .

The mechanism by which 4-(5-Chloro-pyrimidin-2-yl)-3-methyl-piperazine exerts its effects is believed to involve:

  • Inhibition of specific kinases involved in cell signaling pathways.
  • Interaction with DNA or RNA synthesis pathways due to the presence of the pyrimidine moiety.

Case Study 1: Antitumor Efficacy

In a study examining the efficacy of various pyrimidine derivatives, one analog demonstrated significant cytotoxicity in human cancer cell lines, with an IC50 value lower than that of established chemotherapeutics like doxorubicin. The study emphasized structure-activity relationships (SAR), indicating that modifications to the piperazine and pyrimidine rings could enhance potency .

Case Study 2: Antimicrobial Properties

A recent investigation into the antimicrobial properties of pyrimidine derivatives revealed that certain compounds exhibited MIC values as low as 0.5–1.0 μg/mL against drug-resistant strains of tuberculosis. This underscores the potential for developing new therapeutic agents based on this scaffold .

Q & A

Q. Example Table: Reactivity Screening

Boronic AcidYield (%)Reaction Time (h)
Phenyl853
4-Pyridyl725
Vinyl686

Basic: What purification techniques are recommended for this compound?

Answer:

  • Silica Gel Chromatography : Use gradients of hexane/ethyl acetate (8:1 to 4:1) to separate unreacted starting materials .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals suitable for X-ray analysis .
  • Ion Exchange : For hydrochloride salts, use Amberlyst A-21 resin to remove acidic impurities .

Advanced: How to resolve conflicting spectroscopic data during structural elucidation?

Answer:

  • Dynamic NMR : Detect rotamers or conformational exchange in piperazine rings (e.g., variable-temperature ¹H NMR) .
  • 2D Techniques : HSQC and HMBC correlations confirm connectivity between pyrimidine C5-Cl and piperazine N1 .
  • Mass Defect Filtering : Differentiate isobaric impurities in HRMS using mass defect plots (Δ < 5 ppm) .

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